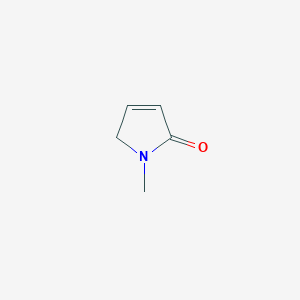

1-Methyl-1H-pyrrol-2(5H)-one

描述

Contextualization within Pyrrolinone and Pyrrole (B145914) Derivative Chemistry

The chemical architecture of 1-Methyl-1H-pyrrol-2(5H)-one places it within the broader class of pyrrolinones, which are five-membered lactam rings. ontosight.ai These structures are closely related to pyrroles, another significant class of nitrogen-containing heterocycles. ontosight.ai While pyrroles are aromatic, the pyrrolinone structure is characterized by a partially saturated ring containing a carbonyl group, which significantly influences its chemical reactivity. cymitquimica.com

Pyrrolinones and their fully saturated counterparts, pyrrolidinones, are considered versatile lead compounds in the design of new bioactive agents. researchgate.netresearchgate.net The presence of the carbonyl group and the nitrogen atom within the five-membered ring provides sites for various chemical modifications, allowing for the synthesis of a wide array of derivatives. researchgate.net The chemistry of pyrrolinones is rich and varied, with numerous synthetic methods developed to access this core structure and its analogues. researchgate.netrsc.org These methods often involve cyclization reactions, condensations, and other strategic transformations. nih.govacs.org

Academic Significance and Research Impetus for the Pyrrolinone Core

The academic and research interest in the pyrrolinone core is substantial, largely driven by the diverse biological activities exhibited by its derivatives. researchgate.netresearchgate.net Compounds containing the pyrrolinone or pyrrolidinone scaffold have been investigated for a wide range of potential therapeutic applications. researchgate.netresearchgate.netontosight.ai Research has shown that these derivatives can possess antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. researchgate.netresearchgate.netarabjchem.org

The versatility of the pyrrolinone scaffold allows medicinal chemists to synthesize and screen large libraries of related compounds, in the quest for new and more effective therapeutic agents. researchgate.net The ability to introduce various substituents at different positions on the ring enables the fine-tuning of a molecule's physicochemical properties and biological activity. ontosight.ai This has led to the pyrrolinone core being identified as a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. The ongoing exploration of new synthetic routes to pyrrolinone derivatives continues to be an active area of research, fueled by the prospect of discovering novel compounds with significant pharmacological potential. rsc.org

Structural Framework and Nomenclature Conventions for this compound

The systematic IUPAC name for the compound is 1-methyl-1,5-dihydro-2H-pyrrol-2-one. sigmaaldrich.com This nomenclature precisely describes its molecular structure: a five-membered ring containing a nitrogen atom, with a methyl group attached to the nitrogen (1-methyl). The "1H-pyrrol" part indicates the five-membered ring with one nitrogen atom. The "(5H)" and "2-one" specify the location of a hydrogen atom and a carbonyl group on the ring, respectively, and "1,5-dihydro" indicates the partial saturation of the ring.

The structural framework consists of a five-membered heterocyclic ring containing one nitrogen atom and a carbonyl group. A methyl group is substituted on the nitrogen atom. This arrangement of atoms results in a molecule with specific chemical and physical properties.

Below is a data table summarizing key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C5H7NO | sigmaaldrich.comchemsrc.combldpharm.com |

| Molecular Weight | 97.12 g/mol | chemsrc.combldpharm.com |

| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | sigmaaldrich.com |

| CAS Number | 13950-21-5 | sigmaaldrich.comchemsrc.comchemicalbook.com |

| Boiling Point | 235.3±10.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.1±0.1 g/cm3 | chemsrc.com |

| Flash Point | 111.1±10.2 °C | chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGGRTWHRJRQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336725 | |

| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13950-21-5 | |

| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrrol 2 5h One and Its Derivatives

Established Synthetic Pathways to Pyrrolinone Scaffolds

A variety of synthetic strategies have been developed to construct the 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core structure and its derivatives. These methods leverage different precursors and reaction types, offering flexibility in accessing a range of substituted pyrrolinones.

Intramolecular cyclocondensation is a powerful strategy for forming the pyrrolinone ring. This approach involves a ring-closing reaction of a suitably functionalized acyclic precursor. Several variations of this method have been reported.

One notable method involves the base-induced tandem intramolecular cyclization of sulfur ylides. nih.gov This process begins with a sulfur ylide that undergoes an intramolecular cyclization with a ketone carbonyl group, followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones in high yields without the need for a transition metal catalyst. nih.gov

Another approach utilizes the cyclocondensation of 2-amino acid-derived enamines. bohrium.commdpi.com In this method, amino acid esters are converted into enamines, which are then cyclized under microwave irradiation to afford novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. bohrium.commdpi.com The reaction proceeds via a 5-exo-trig cyclization mechanism, with yields influenced by steric and electronic factors of the substituents. bohrium.com

Furthermore, the cyclocondensation of N-acyliminium ions, generated from precursors like 5-hydroxy-1-arylpyrrolidin-2-ones, with 1,3-dicarbonyl compounds provides a pathway to fused heterocyclic systems containing the pyrrolinone motif. researchgate.net This transformation is typically a two-step process involving an initial acid-catalyzed coupling followed by an intramolecular Friedel-Crafts acylation. researchgate.net

Table 1: Examples of Intramolecular Cyclocondensation for Pyrrolinone Synthesis

| Precursor Type | Reaction Conditions | Product Type | Reference |

| Sulfur Ylides | Base-induced (DBU), MeCN, 0 °C | 5-Hydroxy-1H-pyrrol-2(5H)-ones | nih.gov |

| 2-Amino Acid-Derived Enamines | Microwave Irradiation | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | bohrium.commdpi.com |

| N-Acyliminium Ions | Acid-catalyzed coupling, Intramolecular Friedel-Crafts acylation | Fused Pyrrolo[1,2-a]quinolin-1(2H)-ones | researchgate.net |

The condensation of α,β-diketones with acetamides represents a classical and direct method for the synthesis of 3-substituted 5-hydroxy-3-pyrrolin-2-ones. nih.govresearchgate.net This reaction is typically performed in water at a pH between 7 and 10. researchgate.net It is particularly effective when the acetamide (B32628) component is substituted in the α-position with strong electron-withdrawing groups. researchgate.net This approach is among the primary strategies documented for the construction of the 5-hydroxy-1H-pyrrol-2(5H)-one scaffold. acs.org

The oxidation of less saturated pyrrole-based heterocycles is a key method for introducing the carbonyl functionality characteristic of pyrrolinones. The oxidation of pyrroles or pyrrolidines can be a synthetically useful route, as it increases the level of functionality in the molecule, providing handles for further modification. utas.edu.au

Controlled oxidation of substituted pyrroles can be achieved using reagents like Dess-Martin periodinane, which yields 5-aroyloxypyrrolinones. Similarly, the oxidation of N-alkyl pyrroles with Dess-Martin periodinane or 2-iodoxybenzoic acid (IBX) can produce the corresponding γ-lactams in good to excellent yields. utas.edu.au Another effective oxidant is o-chloranil, which, in the presence of methanol (B129727), oxidizes t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates to the corresponding 5-methoxypyrrolin-2-one derivatives. nii.ac.jpcore.ac.uk

A different strategy involves the oxidation of pyrrolidines. A reaction of a pyrrolidine (B122466) with an o-benzoquinone can selectively oxidize the α-C–H bond of the pyrrolidine ring to form an N,O-acetal, which is then further oxidized by the quinone to the γ-lactam (pyrrolinone). acs.org This method is notable for its selectivity, leaving other oxidation-sensitive functional groups on the pyrrolidine ring unaffected. acs.org

Table 2: Oxidizing Agents for Pyrrolinone Synthesis

| Starting Material | Oxidizing Agent | Product Type | Reference |

| Substituted Pyrroles | Dess-Martin periodinane | 5-Aroyloxy-γ-lactams | |

| t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates | o-Chloranil / Methanol | 5-Methoxypyrrolin-2-ones | nii.ac.jpcore.ac.uk |

| Pyrrolidines | o-Benzoquinone | γ-Lactams (Pyrrolinones) | acs.org |

| N-Alkyl Pyrroles | IBX (2-Iodoxybenzoic acid) | γ-Lactams | utas.edu.au |

The reaction between chalcones (α,β-unsaturated ketones) and isonitriles is a documented pathway for constructing the pyrrolinone ring. nih.govacs.org A related and significant method is the van Leusen pyrrole (B145914) synthesis, which uses tosylmethyl isocyanide (TosMIC) as the isonitrile source. sci-hub.se In this approach, chalcones react with TosMIC in the presence of a base like potassium tert-butoxide to form di-substituted pyrroles, which can be precursors to pyrrolinone derivatives. sci-hub.se This method highlights the versatility of chalcones as synthons for building five-membered N-heterocycles. scispace.com The base-catalyzed Claisen-Schmidt condensation of aldehydes with ketones like 2-acetyl-1-methylpyrrole (B1200348) is a common route to obtain the necessary pyrrole-based chalcone (B49325) precursors. nih.gov

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a valuable method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of a primary amine, such as methylamine, directly leads to N-substituted pyrroles, which are the fundamental structural core of 1-Methyl-1H-pyrrol-2(5H)-one. fiveable.me

The mechanism is understood to proceed through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. researchgate.net The reaction's scope has been expanded through modern methods that increase the availability of the 1,4-diketone precursors. wikipedia.org Variants using precursors like 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an iron(III) chloride catalyst in water also provide efficient access to N-substituted pyrroles. organic-chemistry.org While the classic Paal-Knorr synthesis yields pyrroles, subsequent oxidation, as described in section 2.1.3, can convert these into the desired pyrrolinones. Additionally, the Paal-Knorr conditions can be applied to γ-ketoacids, formed from the Michael addition of ethyl nitroacetate (B1208598) to α,β-unsaturated ketones, to directly form 1H-pyrrol-2(5H)-ones upon reaction with primary amines. acs.org

1H-Pyrrole-2,5-diones, commonly known as maleimides, are structurally related to pyrrolinones, featuring a second carbonyl group at the 5-position. wikipedia.org These compounds can be synthesized through various routes, often starting from maleic anhydride (B1165640). The reaction of maleic anhydride with an amine, followed by dehydration, is a common method for preparing N-substituted maleimides. wikipedia.orgjscimedcentral.com For instance, N-substituted maleimides, including N-methyl derivatives, can be synthesized by reacting the corresponding maleic anhydride with an amine like methylamine. jscimedcentral.com

The conversion of a pyrrolinone, such as a 5-hydroxy-1H-pyrrol-2(5H)-one, to a 1H-pyrrole-2,5-dione would involve the oxidation of the 5-hydroxy group to a carbonyl. Conversely, maleimides can serve as precursors to 5-hydroxy-1,5-dihydropyrrol-2-ones through selective reduction of one of the carbonyl groups. nih.govacs.org This highlights the synthetic relationship between these two classes of five-membered lactams. The synthesis of novel 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has been achieved through the reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com

Modern and Cascade Synthesis Strategies for the this compound Core

Contemporary organic synthesis prioritizes efficiency, atom economy, and the construction of molecular complexity in a minimal number of steps. Cascade reactions, which involve two or more bond-forming transformations in a single operation without isolating intermediates, are exemplary of this approach. The following sections detail several advanced methodologies for synthesizing the this compound ring system.

Base-Induced Tandem Intramolecular Cyclization and 1,3-Hydroxy Rearrangement

A notable and efficient one-pot strategy for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones involves a base-induced tandem sequence starting from stable sulfonium (B1226848) salts. nih.govacs.org This transition-metal-free method offers a straightforward route to functionally diverse γ-hydroxy-γ-lactams. acs.orgnih.gov The process begins with the generation of a sulfur ylide from a precursor sulfonium salt, which then undergoes an intramolecular cyclization followed by a 1,3-hydroxy rearrangement to furnish the final product. nih.govnih.gov

The general procedure involves treating a vinyl sulfonium salt with a distilled base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous solvent like acetonitrile (B52724) at a low temperature. nih.govacs.org The reaction proceeds rapidly, typically within 10-15 minutes. acs.org This method is advantageous as it avoids harsh conditions and the use of costly or toxic transition metal catalysts. acs.orgnih.gov The resulting 5-hydroxy-1H-pyrrol-2(5H)-one derivatives are obtained in good to excellent yields. nih.govacs.org

Sulfur Ylide-Ketone Reactions

The reaction between sulfur ylides and carbonyl compounds is a well-established method, traditionally used for synthesizing epoxides. nih.govnih.gov However, this reactivity has been ingeniously adapted for the synthesis of the pyrrol-2(5H)-one core. In this context, the key step is an intramolecular cyclization where a sulfur ylide reacts with an internal ketonic carbonyl group. nih.govacs.orgacs.org

This intramolecular pathway provides a highly efficient route to the γ-lactam ring system. nih.gov Under mild, base-induced conditions, the sulfur ylide intermediate, generated in situ, attacks the ketone, leading to a sequential cyclization and rearrangement cascade, ultimately producing 5-hydroxy-1H-pyrrol-2(5H)-ones in high yields. nih.govnih.gov The successful formation of these products has been confirmed through various spectroscopic techniques, including X-ray crystallography and 2D NMR studies. nih.govacs.org

| Starting Material (Sulfonium Salt) | Base | Solvent | Product | Yield | Ref |

| Vinyl Sulfonium Salt Derivative 1 | DBU | MeCN | 5-hydroxy-1H-pyrrol-2(5H)-one Derivative 1 | High | acs.org |

| Vinyl Sulfonium Salt Derivative 2 | DBU | MeCN | 5-hydroxy-1H-pyrrol-2(5H)-one Derivative 2 | High | acs.org |

Ugi Reaction / 5-endo-dig Carbocyclization / Retro-Claisen Fragmentation Cascade

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple precursors. A sophisticated cascade process for assembling the 1H-pyrrol-2(5H)-one core utilizes a sequence involving an Ugi four-component condensation (U-4CC), a 5-endo-dig carbocyclization, and a retro-Claisen fragmentation. nih.govbeilstein-journals.org

This cascade is initiated by an Ugi reaction, which brings together an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acylamino carboxamide intermediate. mdpi.com When one of the starting materials contains an appropriately positioned alkyne functionality, the Ugi adduct can undergo a subsequent intramolecular cyclization. The 5-endo-dig carbocyclization is a key step where a nucleophile attacks the alkyne, forming a five-membered ring. nih.gov This is followed by a retro-Claisen fragmentation, which cleaves a carbon-carbon bond and results in the formation of the stable 1H-pyrrol-2(5H)-one ring system. nih.govbeilstein-journals.org This elegant cascade allows for the construction of highly functionalized lactams in a single, efficient operation. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., 2,3-Allenamides with Aryl Iodides)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. One of the established methods for preparing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the palladium(0)-catalyzed coupling reaction between 2,3-allenamides and aryl iodides. nih.govresearchgate.net This reaction constructs the pyrrolinone ring while simultaneously introducing an aryl substituent.

The catalytic cycle is thought to commence with the oxidative addition of the aryl iodide to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes an intramolecular insertion of the allene (B1206475) moiety of the 2,3-allenamide. mdpi.com This step forms a π-allylpalladium intermediate, which, after subsequent reaction steps, leads to the formation of the desired substituted pyrrol-2(5H)-one product. mdpi.com This methodology demonstrates the power of palladium catalysis to facilitate complex transformations and introduce valuable structural motifs.

| Allenamide Substrate | Coupling Partner | Catalyst System | Product | Ref |

| N-acetyl diphenyl-substituted allenamide | Phenylboronic Acid | Pd(OAc)₂, P(o-tolyl)₃, NaOH | Substituted 1,2-dihydroisoquinoline | mdpi.com |

| Cyclic Vinyldiazo Ester | Aryl Iodide | Palladium Catalyst | 3-Aryl-2-pyrone | nih.gov |

| Trifluoroacetimidohydrazides | Aryl Iodide | Palladium Catalyst | 5-trifluoromethyl-1,2,4-triazole | rsc.org |

Note: The table includes examples of related palladium-catalyzed coupling reactions to illustrate the broader utility of the approach.

Ceric Ammonium (B1175870) Nitrate (B79036) Mediated Oxidative 5-Endocyclization of Enamides

Ceric ammonium nitrate (CAN) is a versatile oxidant that can mediate unique cyclization reactions. The oxidative 5-endo cyclization of β-enamide esters is a key method for synthesizing γ-lactams. nih.gov This reaction proceeds through a radical-polar crossover mechanism. nih.gov

CAN initiates the oxidation of the enamide, leading to a radical cation which undergoes a 5-endocyclization. The resulting intermediate cation can then be trapped by nucleophiles present in the reaction medium. nih.gov When the reaction is conducted in the presence of water or an alcohol, the corresponding 5-hydroxy- or 5-alkoxy-γ-lactams are formed. nih.gov This methodology has been successfully applied to the synthesis of the core heterocyclic structures of several natural products. nih.gov The reaction conditions are generally mild, and the process allows for the introduction of functionality at the 5-position of the lactam ring. nih.govorganic-chemistry.org

| Enamide Substrate | Oxidant | Nucleophile/Solvent | Product | Ref |

| β-Enamide Ester | Ceric Ammonium Nitrate (CAN) | H₂O | 5-hydroxy-γ-lactam | nih.gov |

| β-Enamide Ester | Ceric Ammonium Nitrate (CAN) | ROH (Alcohol) | 5-alkoxy-γ-lactam | nih.gov |

| α-Amino allenylphosphonates | Ceric Ammonium Nitrate (CAN) | Various Solvents | Spirodienone | nih.gov |

[3+2] Annulation Reactions

[3+2] Annulation, or cycloaddition, reactions provide a powerful and direct route for the construction of five-membered rings, including the pyrrole core. A highly efficient and environmentally friendly iodine-catalyzed [3+2] annulation has been developed for the synthesis of highly substituted N-methyl pyrroles. researchgate.net

In a representative example, N-Methyl-N-[(E)-1-(methylsulfanyl)-2-nitro-1-ethenyl]amine reacts with various β-nitrostyrenes in a cycloaddition process. researchgate.net This reaction proceeds with high chemo- and regioselectivity, affording the desired polysubstituted pyrrole products in excellent yields, often under solvent-free and metal-free conditions. researchgate.net Another approach involves the copper-catalyzed oxidative [3+2] annulation of substrates like 2-(pyridine-2-yl)acetates with maleimides to construct fused pyrrole systems, demonstrating the versatility of the annulation strategy. bohrium.com These methods are valuable for their operational simplicity and their ability to generate structurally diverse pyrrole derivatives from readily available starting materials. researchgate.net

| 3-Atom Component | 2-Atom Component | Catalyst/Conditions | Product | Yield | Ref |

| N-Methyl-N-[(E)-1-(methylsulfanyl)-2-nitro-1-ethenyl]amine | β-nitrostyrene | Iodine (I₂), Solvent-free | Highly substituted N-methyl pyrrole | Excellent | researchgate.net |

| Ethyl 2-(pyridin-2-yl)acetate | N-benzylmaleimide | Cu(OAc)·H₂O, Ag₂CO₃ | 1H-pyrrolo[3,4-b]indolizine-1,3-dione | High | bohrium.com |

Regitz Diazo Transfer to Form α-Diazocarbonyl Pyrrolones

The Regitz diazo transfer reaction is a powerful and well-established method for the synthesis of α-diazocarbonyl compounds. scielo.brchem-station.com This transformation involves the reaction of an active methylene (B1212753) compound with a sulfonyl azide (B81097), typically in the presence of a base, to yield the corresponding diazo derivative. While direct application to the synthesis of α-diazocarbonyl pyrrolones is not extensively documented in readily available literature, the principle can be applied to suitable pyrrolone precursors possessing an activated methylene group at the C3 position.

The general mechanism of the Regitz diazo transfer involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion leads to the formation of the diazo compound. chem-station.com For the synthesis of α-diazocarbonyl pyrrolones, a potential precursor would be a 1-methyl-3-alkoxycarbonyl-1H-pyrrol-2(5H)-one. The presence of the ester group at the C3 position would provide the necessary acidity for deprotonation.

A variety of sulfonyl azides can be employed as diazo transfer reagents, with tosyl azide and mesyl azide being common choices. scielo.br The selection of the base is crucial and depends on the acidity of the active methylene group. For more activated substrates, milder bases like triethylamine (B128534) may be sufficient, while stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might be required for less acidic precursors. cardiff.ac.uk

Catalytic Approaches in this compound Synthesis

Catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, improved yields, and greater control over selectivity. The synthesis of this compound and its derivatives has benefited significantly from the application of various catalytic systems.

Transition Metal Catalysis

A broad spectrum of transition metals has been successfully employed to catalyze the formation of the pyrrolone ring system.

Copper: Copper catalysis is a versatile tool in the synthesis of pyrrolones. acs.orgacs.orgrsc.org Copper(I) and Copper(II) salts can facilitate various transformations, including cyclization and coupling reactions. For instance, copper-catalyzed cascade reactions of aryloxy-enynes with amines provide a regioselective route to 1,2,4-trisubstituted pyrroles. rsc.org Another notable example is the copper-catalyzed interrupted azirine–alkyne ring-expansion reaction with molecular oxygen, which yields highly functionalized pyrrolones. acs.orgacs.org Mechanistic studies suggest the formation of a key alkynylcopper intermediate that initiates the ring-opening of the azirine. acs.org

Nickel: Nickel catalysts have also proven effective in the synthesis of N-substituted pyrroles and their derivatives. nih.govresearchgate.net Nickel-catalyzed strategies often involve the use of diols with amines, providing a sustainable route to these heterocyclic cores. nih.gov Mechanistic investigations point towards a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then participates in the cyclization cascade. researchgate.net

Palladium: Palladium catalysis is widely used for the synthesis of pyrrolidones and pyrrolones through various C-H activation and carbonylation strategies. rsc.orgresearchgate.net For example, palladium-catalyzed regioselective γ-carbonylation of oxalyl amide protected aliphatic amines with carbon monoxide leads to the formation of pyrrolidones. rsc.org Furthermore, palladium-catalyzed carbonylative cyclization of amino-vinyl-bromide benzocycloheptene (B12447271) analogues using oxalic acid as a CO source has been developed for the synthesis of pyrrolone-fused systems. researchgate.net

Samarium(II) Iodide: Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful single-electron transfer agent that has found applications in the synthesis of nitrogen heterocycles, including pyrrolidines. mdpi.comox.ac.ukwikipedia.org While specific examples for the synthesis of this compound are not prevalent, the principles of SmI2-mediated reductive cyclizations could be adapted. These reactions often involve the formation of a ketyl radical which can then undergo intramolecular cyclization onto an alkene or alkyne. mdpi.comnih.gov

Zinc(II) Chloride: Zinc(II) chloride is a versatile and inexpensive Lewis acid catalyst used in a wide array of organic transformations. sbq.org.br In the context of pyrrolone synthesis, it can be employed in condensation reactions. For instance, the reaction of 2-pyrrolidinone-5-carboxamide with trimethylchlorosilane and zinc chloride as a catalyst affords 5-cyano-2-pyrrolidinone in high yield. researchgate.net While this example leads to a pyrrolidinone, similar Lewis acid-catalyzed condensations could be envisioned for the synthesis of pyrrolones.

Iron(III) Chloride: Iron(III) chloride is an economical and efficient Lewis acid catalyst for various organic reactions. wikipedia.org It has been used in the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and amines in water, offering a mild and practical approach. organic-chemistry.org Iron(III) chloride can also mediate the cascade synthesis of highly substituted pyrrolyl indoles. researchgate.net

| Catalyst | Starting Materials | Product Type | Key Features |

| Copper | Azirines, Alkynes, O2 | Functionalized Pyrrolones | Mild conditions, three-component reaction. acs.orgacs.org |

| Nickel | Butene/Butyne-1,4-diols, Amines | N-Substituted Pyrroles | Sustainable strategy, tolerant of various functional groups. nih.gov |

| Palladium | Aliphatic Amines, CO | Pyrrolidones | Regioselective γ-carbonylation. rsc.org |

| Samarium(II) Iodide | Carbonyls, Unsaturated Tethers | Pyrrolidines | Reductive cyclization, high stereoselectivity. mdpi.comox.ac.uk |

| Zinc(II) Chloride | 2-Pyrrolidinone-5-carboxamide | 5-Cyano-2-pyrrolidinone | Lewis acid catalysis, high yield. researchgate.net |

| Iron(III) Chloride | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles | Mild conditions, aqueous medium. organic-chemistry.org |

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry. Several metal-free approaches for the synthesis of pyrroles and pyrrolones have been reported. nih.govrsc.orgrsc.org One such strategy involves a one-pot reaction of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines, which proceeds without a catalyst to afford highly substituted pyrroles. rsc.org Another example is the synthesis of fully substituted fused pyrroles through a multi-component reaction under visible light photoredox catalysis. rsc.org

Organocatalysis (e.g., DABCO)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. While specific examples of DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzed synthesis of this compound are not readily found, DABCO is a well-known nucleophilic catalyst and base that could potentially be employed in condensation or cyclization reactions leading to the pyrrolone core. Its basicity can be utilized to deprotonate acidic protons, initiating a reaction cascade, while its nucleophilic nature can activate substrates towards further transformations.

Iodine Catalysis

Molecular iodine has gained attention as an inexpensive, non-toxic, and environmentally friendly catalyst for a variety of organic transformations. nih.govresearchgate.netaurigeneservices.com Iodine can act as a mild Lewis acid and a halogen-bond donor, facilitating various reactions. A notable application is the iodine-catalyzed one-pot synthesis of highly substituted N-methyl pyrroles via a [3+2] annulation. researchgate.net This method offers excellent yields under solvent- and metal-free conditions. Iodine has also been used to catalyze the synthesis of pyrrole-bearing β-lactams from 3-amino β-lactams and 1,4-dicarbonyl compounds. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies for the synthesis of pyrrolones often involve a combination of experimental techniques and computational analysis.

For instance, in the copper-catalyzed synthesis of pyrrolones from azirines and alkynes, mechanistic investigations have pointed to a sequence involving the formation of an alkynylcopper intermediate, ring-opening of the azirine, and subsequent radical oxygenation. acs.org In palladium-catalyzed carbonylative cyclizations, the mechanism is believed to involve oxidative addition of palladium to a carbon-halogen bond, followed by CO insertion and reductive elimination. researchgate.net

Metal-free syntheses often proceed through different mechanistic pathways. For example, the one-pot synthesis of highly substituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines is proposed to occur via a Michael addition followed by an intramolecular aldol-type condensation and subsequent dehydration. rsc.org

In iodine-catalyzed reactions, the role of iodine can be multifaceted. It can act as a Lewis acid to activate substrates or as a catalyst for radical processes. In the synthesis of N-methyl pyrroles, operando IR and cyclic voltammetry experiments have been used to elucidate the crucial role of iodine in the radical alkenylation process. researchgate.net

Proposed Reaction Mechanisms and Intermediates (e.g., Enamines, Iminium Intermediates, Enamide Intermediates)

Enamine Intermediates Enamines are highly versatile intermediates in the synthesis of pyrrole and pyrrolone structures. wikipedia.org They are typically formed from the condensation of an amine with a carbonyl compound. wikipedia.org In syntheses like the Paal-Knorr reaction, an enamine is generated in situ from the reaction of an amine with a 1,4-dicarbonyl compound. chemtube3d.comwikipedia.org This is followed by an intramolecular nucleophilic attack and subsequent dehydration to form the pyrrole ring. chemtube3d.comwikipedia.org A proposed mechanism for the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ols involves the initial formation of a (Z)-enamine-type intermediate, which then undergoes a 5-exo-trig intramolecular cyclization. mdpi.com In some cases, a hemiaminal intermediate may be involved in the cyclization step instead of a distinct enamine. nih.gov

Iminium Intermediates Iminium ions are crucial electrophilic intermediates in various cyclization reactions leading to pyrrole derivatives. They can be formed through the condensation of amines and aldehydes or ketones. For instance, one proposed mechanism for the formation of 1,2,4-triarylpyrroles involves the generation of a ketimine intermediate, which then attacks another molecule of ketimine to form an iminium ion. nih.gov This intermediate subsequently cyclizes to yield the pyrrole core. nih.gov In other syntheses, iminium ions formed in situ can undergo intramolecular reactions, with a nucleophilic position of the molecule attacking the electrophilic iminium carbon to forge the heterocyclic ring. researchgate.netresearchgate.net

Enamide Intermediates Enamides, particularly tertiary and N-sulfonyl enamides, serve as powerful precursors for constructing complex pyrrolone derivatives. digitellinc.comacs.org The electron-withdrawing group on the nitrogen atom activates the double bond, facilitating intramolecular cyclization reactions. nih.govacs.org For example, 5-hydroxy-1H-pyrrol-2(5H)-ones, which are closely related to the target compound, can be synthesized via the ceric ammonium nitrate (CAN) mediated oxidative 5-endocyclization of enamides. nih.gov Another advanced method involves the FeCl₃-catalyzed tandem intramolecular addition of tertiary enamides to ketones, followed by a rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones. acs.org The synthesis of certain marine alkaloids has been achieved using a diastereoselective cyclization involving a tricyclic enamide intermediate derived from hydroxyproline. nih.gov

Stereochemical Aspects of Reactions

Controlling the stereochemistry is paramount when synthesizing chiral derivatives of this compound. This is often achieved through the use of chiral starting materials or catalysts, leading to diastereoselective or enantioselective transformations.

A notable example is the synthesis of dibromophakellstatin, where a key step involves a diastereoselective, three-component cyclization with a complex enamide intermediate built from optically active hydroxyproline. nih.gov This strategy allows for the precise construction of the desired stereoisomer. nih.gov Similarly, the stereochemical outcome of vinylogous aldol (B89426) reactions to create pyrrolone precursors can be influenced by reaction conditions, leading to different syn:anti ratios of the adducts. mdpi.com In this case, the separation of the resulting diastereomers can be challenging, highlighting the need for highly selective reactions. mdpi.com

Furthermore, the field has explored the synthesis of atropisomeric pyrrole derivatives, where rotational restriction around a single bond creates stable, non-interconverting stereoisomers. researchgate.net The synthesis and study of these molecules represent an advanced level of stereochemical control in pyrrole chemistry. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of synthetic routes to this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature and duration, and the use of specific additives or reagents.

Solvent Effects on Reaction Outcomes

The solvent can dramatically influence reaction rates, yields, and even the reaction pathway itself. In some pyrrole syntheses, such as the Clauson-Kaas reaction, water has been identified as an excellent "green" solvent, outperforming many organic solvents like acetonitrile, benzene (B151609), and THF. beilstein-journals.org However, in other cases, water can be detrimental, leading to byproduct formation through polymerization or causing issues due to the low solubility of the product. researchgate.net The use of solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water, has been shown to be effective in the synthesis of 5-methylene-2-pyrrolones, with the ratio of the two solvents being a critical factor for optimizing yield. nih.gov Aprotic polar solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone are also commonly employed, particularly in reactions involving polar intermediates or reagents. google.com

| Solvent | Observation/Yield | Reaction Type | Reference |

|---|---|---|---|

| Water | Challenges with product solubility and byproduct formation. | Flow reactor synthesis of N-substituted pyrroles. | researchgate.net |

| Ethanol | No product formation observed, even at high temperatures. | Flow reactor synthesis of N-substituted pyrroles. | researchgate.net |

| Ethanol | Optimal solvent for a three-component synthesis, yielding 82%. | Synthesis of pyrrolo[1,2-a]imidazole derivatives. | researchgate.net |

| THF/H₂O (10% v/v) | 34% yield. | Synthesis of 5-methylene-2-pyrrolones. | nih.gov |

| THF/H₂O (50% v/v) | Yield decreased to 21%. | Synthesis of 5-methylene-2-pyrrolones. | nih.gov |

| Water | Proved to be the best solvent for the transformation. | FeCl₃-catalyzed Clauson-Kaas Synthesis. | beilstein-journals.org |

Temperature and Time Dependence of Transformations

Reaction temperature and duration are critical variables that must be precisely controlled. Higher temperatures often increase the reaction rate but can also lead to decomposition or the formation of unwanted side products. In one study, the synthesis of a pyrrole derivative showed a dramatic increase in yield from 13% at room temperature to 82% under reflux conditions for the same reaction time. researchgate.net However, extending the reaction time at the optimal temperature did not lead to further improvement, indicating that the reaction had reached completion. researchgate.net The temperature dependence of chemical transformations is a fundamental principle, with reaction rates often following predictable kinetic models. researchgate.netclockss.org

| Temperature | Time | Yield | Reference |

|---|---|---|---|

| Room Temperature | 28 min | 13% | researchgate.net |

| Reflux (Ethanol) | 28 min | 82% | researchgate.net |

| Reflux (Ethanol) | 45 min | 81% | researchgate.net |

Influence of Additives and Reagents on Reaction Efficiency

The efficiency and selectivity of synthetic transformations can be significantly enhanced by the use of additives and specific reagents. These can range from simple acids and bases to complex catalysts.

Catalysts: Lewis acids like iron(III) chloride (FeCl₃) are effective catalysts for preparing N-substituted pyrroles and for promoting the cyclization of tertiary enamides. acs.orgbeilstein-journals.org Other catalysts used in pyrrole synthesis include iodine, squaric acid, and phosphorus pentoxide. beilstein-journals.org

Bases: Organic bases such as piperidine (B6355638) are often used to catalyze condensation steps in multicomponent reactions leading to pyrrolone derivatives. researchgate.net

Promoters/Additives: In certain electrochemical syntheses, additives like trifluoroethanol (TFE) are crucial for tuning the oxidation potential of enamine intermediates, which in turn improves the selectivity of the desired cross-coupling reaction. rsc.org The choice of base in cyclization reactions, such as NaOH versus K₂CO₃, can also significantly influence reaction yields.

| Additive/Catalyst | Reaction Type | Function/Observation | Reference |

|---|---|---|---|

| Piperidine | Three-component condensation | Acts as a base catalyst, optimal results with four drops. | researchgate.net |

| Iron(III) chloride (FeCl₃·7H₂O) | Clauson-Kaas Synthesis | Effective Lewis acid catalyst (2 mol%) in water. | beilstein-journals.org |

| Squaric acid | Clauson-Kaas Synthesis | Used as a catalyst in green solvents like water or PEG. | beilstein-journals.org |

| Iodine (I₂) | Microwave-assisted synthesis | Catalyst (5 mol%) under solvent-free conditions. | beilstein-journals.org |

| Trifluoroethanol (TFE) | Electrochemical hetero-coupling | Key additive for tuning oxidation potential of enamines. | rsc.org |

Reactivity and Chemical Transformations of 1 Methyl 1h Pyrrol 2 5h One

Nucleophilic Reactivity of the Pyrrolinone Ring System

The pyrrolinone ring in 1-Methyl-1H-pyrrol-2(5H)-one possesses distinct sites for nucleophilic attack, primarily centered around the electrophilic carbonyl carbon and positions susceptible to addition or substitution.

The carbonyl group (C=O) within the lactam ring is a primary site for nucleophilic reactivity. cymitquimica.com This electrophilic carbon atom makes the compound a candidate for various nucleophilic addition reactions. cymitquimica.com For instance, organometallic reagents can add to the carbonyl, leading to the formation of tertiary alcohols. While specific examples for this compound are not extensively detailed in the provided literature, related γ-lactam systems demonstrate this reactivity. The nucleophilic addition of organometallic species to the imine tautomer of similar γ-lactams allows for functionalization at the C-3 position, creating tetrasubstituted stereocenters. researchgate.net

Nucleophilic substitution can occur at various positions on the pyrrolinone ring or at substituent groups. The nitrogen atom of the lactam can participate in substitution reactions, typically involving alkyl halides or acyl chlorides. Furthermore, related pyrrole (B145914) structures with halogenated acyl groups are utilized in synthesis, where the halogen acts as a leaving group in substitution reactions. For example, during the synthesis of halogen-substituted pyrrole building blocks, intermediates like ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate undergo nucleophilic substitution where the chlorine on the methyl group is displaced by an azide (B81097) ion (NaN₃). nih.gov While this example is not on the target molecule itself, it illustrates the principle of nucleophilic substitution on functionalized pyrrole systems.

Oxidation-Reduction Chemistry of the Lactam Moiety

The lactam moiety in this compound can undergo both oxidation and reduction, leading to a range of derivatives.

Oxidation: The compound can be oxidized to form the corresponding N-oxide using common oxidizing agents like hydrogen peroxide or peracids. Additionally, the oxidation of the pyrrolinone ring is a known transformation. For example, related pyrrolinones can be oxidized to form 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.gov A one-pot transformation of furans into 5-hydroxy-1H-pyrrol-2(5H)-ones involves an oxidation step, highlighting the accessibility of this oxidized product. zenodo.orgresearchgate.net This reaction can be facilitated by photosensitizers like methylene (B1212753) blue, which acts as both a photosensitizer and a redox agent. zenodo.orgresearchgate.net

Reduction: The lactam carbonyl can be reduced to the corresponding amine. The reduction of this compound with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) yields 1-methyl-2-pyrrolidinone. The reverse reaction, the aerobic oxidation of cyclic amines to lactams, is also a significant transformation, often catalyzed by metal nanoparticles, such as gold on ceria (Au/CeO₂). For instance, the oxidation of N-methylpyrrolidine produces N-methyl-2-pyrrolidone (a tautomer of the title compound) in high yield.

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation | Hydrogen Peroxide, Peracids | This compound N-oxide |

| Oxidation | Methylene Blue (Photosensitizer) | 5-Hydroxy-1-methyl-1H-pyrrol-2(5H)-one |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Methyl-2-pyrrolidinone |

| Oxidation (of related amine) | Au/CeO₂ | N-methyl-2-pyrrolidone |

Hydrolytic Transformations and Chemical Stability Studies

This compound exhibits moderate stability under standard conditions. cymitquimica.com The lactam ring is generally stable, but can undergo hydrolysis under acidic or basic conditions, although this is not always facile. In some highly substituted 3-amino-3-pyrrolin-2-ones, treatment with LDA followed by an alkylating agent led to a small amount of a hydrolyzed enol-derived lactam as a byproduct. researchgate.net This suggests that under strong basic conditions, the ring system can be susceptible to hydrolysis. researchgate.net In another study involving a related pyrrole derivative, methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate, attempted hydrolysis of the ester group with potassium carbonate in aqueous methanol (B129727) did not yield the expected carboxylic acid. Instead, a ketone was formed via the addition of water to the alkyne triple bond, indicating the relative stability of the pyrrole ring and ester group to these hydrolytic conditions. metu.edu.tr

Cross-Coupling Reactions for Derivatization

Cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrroles and their analogues. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds and has been applied to pyrrole-containing structures to synthesize more complex molecules. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound with a halide or triflate.

While direct Suzuki-Miyaura coupling on this compound is not extensively documented in the provided results, studies on closely related N-methyl pyrrole systems demonstrate the feasibility of this approach for derivatization. For example, 1-methyl-1H-pyrrole has been used as a starting material to synthesize 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles via a Stille coupling, a related palladium-catalyzed reaction. researchgate.net

Investigations into the Suzuki coupling of various N-substituted bromoindazoles with N-Boc-2-pyrroleboronic acid have shown that Pd(dppf)Cl₂ is an effective catalyst. mdpi.com This methodology allows for the facile production of indazole-based heteroaryl compounds. mdpi.com Furthermore, an efficient arylation of SEM-protected bromopyrroles has been developed using Suzuki–Miyaura conditions with Pd(PPh₃)₄ as the catalyst, which tolerated a wide range of functionalities. nih.gov Lithium triisopropyl borates derived from heterocycles, including N-methyl-1H-imidazole, have also been used as coupling partners in Suzuki reactions, offering an alternative to unstable boronic acids. nih.gov These examples collectively suggest that the this compound scaffold, if appropriately functionalized with a halide, would be a suitable substrate for derivatization via Suzuki-Miyaura coupling.

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Related Pyrrole Systems

| Pyrrole Substrate (Analogue) | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Pyrrol-2-yl)-1H-indazoles | Good | mdpi.com |

| 4-Bromo-SEM-protected-pyrrole | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Aryl-substituted pyrroles | Moderate to Excellent | nih.gov |

| Methyl 5-bromo-1-SEM-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Methyl 5-phenyl-1-SEM-1H-pyrrole-2-carboxylate | 92% | nih.gov |

| N-methyl-1H-imidazole (as borate) | Aryl Halides | XPhos precatalyst / K₃PO₄ | Aryl-substituted imidazoles | Low | nih.gov |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide or sulfonate. youtube.com While specific studies focusing exclusively on this compound as a substrate are not extensively documented in dedicated literature, the principles of the reaction are broadly applicable to N-heterocyclic compounds.

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species. libretexts.org The key steps are:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. youtube.com

Ligand Exchange/Amine Coordination: An amine coordinates to the Pd(II) complex, displacing the halide.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine, regenerating the Pd(0) catalyst. youtube.com

The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are known to dramatically improve reaction efficiency by promoting both the oxidative addition and the final reductive elimination steps. youtube.com For the amination of N-heterocycles, the selection of the appropriate ligand and base is critical to achieving high yields and preventing side reactions. In the context of pyrrole derivatives, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective. wikipedia.org

Theoretically, this compound itself is not a primary substrate for Buchwald-Hartwig amination as it lacks the N-H bond required for coupling. However, its parent compound, 1H-pyrrol-2(5H)-one, could potentially undergo N-arylation with various aryl halides under Buchwald-Hartwig conditions to synthesize a range of N-aryl-1H-pyrrol-2(5H)-one derivatives. The reaction would be subject to the typical optimization of catalyst, ligand, base, and solvent.

Regioselective Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including N-heterocycles. core.ac.uk For this compound, several positions are available for regioselective C-H functionalization, primarily the sp2-hybridized C-H bonds at the C3 and C4 positions and the sp3-hybridized C-H bonds at the C5 position.

Palladium-catalyzed C-H functionalization is a prominent method for achieving such transformations. nih.gov For instance, palladium-catalyzed C-H acetoxylation has been successfully applied to various N-methylamines and N-methylanilines, demonstrating high selectivity for the functionalization of the N-CH3 group. nih.gov While not directly on the pyrrolone ring, this indicates the potential for activating C-H bonds adjacent to the nitrogen atom.

In related systems, such as N-substituted pyrroles, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been used to form new C-C bonds. For example, the C-H bond at the C5 position of 1-methyl-1H-pyrrole has been successfully coupled with 2H-imidazole 1-oxides. researchgate.net This type of reaction typically involves a palladium(II) acetate (B1210297) catalyst and an oxidant.

The regioselectivity of C-H functionalization on the this compound ring would be influenced by the electronic nature of the substrate and the specific catalytic system employed. The C3 and C4 vinylic protons are in an electron-deficient environment due to the adjacent carbonyl group, which might favor certain types of coupling reactions. Conversely, the C5 allylic protons could also be targets for functionalization, depending on the reaction mechanism. For example, methods have been developed for the C-H monofluorination of N-heterocycles like pyridine (B92270) at the C-H bonds adjacent to the nitrogen using AgF2. rsc.org

Influence of Substituents on Reactivity Profiles

Steric hindrance plays a crucial role in determining the outcome and efficiency of chemical reactions involving this compound and its derivatives. The size of substituents on the pyrrolone ring can influence reaction rates, regioselectivity, and even the feasibility of a particular transformation.

In the synthesis of substituted pyrroles, it has been observed that increasing the bulkiness of substituents leads to a decrease in reaction yields. For example, in the microwave-assisted synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, a clear trend was observed where yields decreased as the steric bulk of a substituent at the R4 position increased from a methyl to a n-butyl group. mdpi.com Similarly, bulky groups at the meta- or ortho-positions of aromatic substituents can slow down reactions and reduce product yields due to steric hindrance. nih.govacs.org

In cycloaddition reactions, steric effects can dictate facial selectivity. For instance, in the 1,3-dipolar cycloaddition of nitrile oxides with 5-methylene-1H-pyrrol-2(5H)-ones, the presence of a bulky, unsymmetrical N-aryl substituent can induce atropisomerism, leading to facial selectivity in the cycloaddition. researchgate.net

The following table summarizes the observed steric effects of substituents on the reactivity of pyrrole derivatives, which can be extrapolated to the this compound system.

| Reaction Type | Substituent Position | Observation | Reference |

| Intramolecular Cyclocondensation | R4 on ester precursor | Yield decreases with increasing bulk (Me > n-Bu). | mdpi.com |

| Intramolecular Cyclization | meta- or ortho- on aryl ring | Slower reaction rates and lower yields. | nih.govacs.org |

| 1,3-Dipolar Cycloaddition | N-aryl group | Atropisomerism induced by bulky groups leads to facial selectivity. | researchgate.net |

| Synthesis of Pyrrole-2,5-diones | Substituents at N1 and C7 | Steric crowding causes changes in valence angles. | nih.gov |

The reactivity of the this compound ring is significantly influenced by the electronic properties of any attached substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the ring through inductive and resonance effects, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

The core structure of this compound contains a conjugated system involving the nitrogen lone pair, the C=C double bond, and the C=O carbonyl group. The key resonance contributors illustrate the delocalization of electron density:

Structure A: The neutral form.

Structure B: Delocalization of the nitrogen lone pair towards the carbonyl group, creating a positive charge on the nitrogen and a negative charge on the oxygen. This enolate-like character at the C3 position makes it susceptible to electrophilic attack.

Structure C: Delocalization of the nitrogen lone pair to the C4 position, placing a negative charge at C4.

Substituents can either enhance or diminish the contribution of these resonance structures.

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO2, -CN, -COR) at the C3 or C4 position would decrease the electron density of the double bond, making it more susceptible to nucleophilic attack. An acetyl group at the C3 position of a pyrrole ring is a consistent electron-withdrawing feature.

Electron-Donating Groups (EDGs): An EDG (e.g., -OH, -OR, -NH2) at the C3 or C4 position would increase the electron density of the double bond, enhancing its reactivity towards electrophiles. In the synthesis of substituted pyrroles, the electronic nature of substituents, such as a hydroxyl group on a benzyl (B1604629) ring, has been shown to alter the reactivity of the precursor enamine. mdpi.com

In tricyclic norcantharimide derivatives, which contain a related imide structure, alkyl and aryl groups are responsible for electron exchange via their mesomeric and inductive properties, which occurs in conjunction with the resonance between the nitrogen and the two adjacent carbonyl groups. researchgate.net

Hydrogen bonding is a critical non-covalent interaction that can profoundly influence the structure, conformation, and reactivity of molecules containing this compound. The carbonyl oxygen of the lactam ring is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donors in the same or different molecules, or with solvent molecules.

While this compound itself lacks a hydrogen bond donor, its derivatives featuring -OH, -NH, or other protic groups can exhibit significant hydrogen bonding.

Intramolecular Hydrogen Bonding: In substituted pyrrole derivatives, intramolecular hydrogen bonds can stabilize specific conformations. For example, in certain pyrrolylmethylidene derivatives, E-isomers can undergo UV-induced isomerization to Z-isomers that are stabilized by an intramolecular N-H···O=C hydrogen bond. researchgate.net The presence of strong intramolecular hydrogen bonds is a key feature in many push-pull systems containing a pyrrole ring as the donor and a carbonyl-containing moiety as the acceptor. acs.org

Intermolecular Hydrogen Bonding and Crystal Packing: In the solid state, intermolecular hydrogen bonds are a primary determinant of the crystal packing architecture. In crystals of pyrrol-2-yl ketone derivatives, different hydrogen bond motifs, such as chains and dimers, are formed. mdpi.com For instance, in some derivatives, N-H···O hydrogen bonds lead to the formation of chain motifs. mdpi.com The cyclic amide 2-pyrrolidinone, a related structure, is known to form various intermolecular hydrogen-bonded structures in solution, including singly and doubly hydrogen-bonded dimers and longer chains. researchgate.net These interactions significantly affect the physical properties of the substance.

The strength of these hydrogen bonds can be substantial. Quantum chemistry calculations on pyrrol-2-yl ketone derivatives have shown that systems with N-H···O bonds have greater interaction energies and are more stable than those with weaker C-H···O interactions. mdpi.com These interactions are crucial for understanding the supramolecular chemistry of these compounds and for the design of materials with specific properties.

Potential for Polymerization Processes of this compound

The chemical structure of this compound, which incorporates both a carbon-carbon double bond within a five-membered lactam ring, suggests its potential to undergo polymerization through several distinct pathways. While specific, detailed research on the homopolymerization of this particular monomer is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally related unsaturated lactams and vinyl monomers. The presence of both a polymerizable double bond and a lactam ring indicates that this compound could potentially be a monomer for both chain-growth and ring-opening polymerization mechanisms.

Commercial suppliers of this compound note that it may be used in the creation of polymers, hinting at its role as a monomer or an intermediate in polymer synthesis. cymitquimica.com The inherent functionalities of the molecule, specifically the endocyclic double bond and the amide linkage within the ring, are key to its potential polymerization behavior.

One possible route for polymerization is through the vinyl group present in the pyrrolinone ring. The double bond could potentially participate in free-radical or ionic polymerization, similar to other vinyl-containing heterocyclic monomers. For instance, N-vinylpyrrolidone, a well-known vinyl lactam, readily undergoes free-radical polymerization to form polyvinylpyrrolidone (B124986) (PVP), a polymer with a wide range of applications. While this compound has an endocyclic double bond rather than an exocyclic N-vinyl group, the principles of initiating and propagating a polymer chain via the double bond could be analogous.

Another significant potential pathway for polymerization is Ring-Opening Polymerization (ROP). Lactams, which are cyclic amides, are known to undergo ROP to produce polyamides. This process can be initiated by cationic, anionic, or hydrolytic means. For this compound, the presence of the N-methyl group would influence the mechanism and the properties of the resulting polyamide. Anionic ring-opening polymerization is a widely used method for lactam polymerization and often requires a strong base as a catalyst and an activator.

Furthermore, the unsaturated nature of the lactam ring in this compound opens the possibility for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for the polymerization of cyclic olefins, catalyzed by transition-metal complexes, such as those containing ruthenium. Research on other unsaturated lactams has demonstrated the feasibility of this approach to synthesize unsaturated polyamides. These polymers are of interest as they contain double bonds in the polymer backbone, which can be used for subsequent crosslinking or other post-polymerization modifications.

The synthesis of various functionalized pyrrole and pyrrolidone derivatives for use in creating complex poly-heterocyclic compounds has been documented. nih.govresearchgate.netscispace.com These studies, while not directly focused on the homopolymerization of this compound, underscore the utility of the pyrrole scaffold in polymer chemistry. The reactivity of the pyrrole ring and its derivatives allows for their incorporation into larger polymeric structures with tailored properties.

Spectroscopic and Structural Elucidation of 1 Methyl 1h Pyrrol 2 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Methyl-1H-pyrrol-2(5H)-one derivatives, providing detailed information about the proton and carbon frameworks.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

For the parent compound, This compound , the ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl protons, the allylic methylene (B1212753) protons (at C5), and the vinyl protons of the double bond (at C3 and C4). The N-methyl group would appear as a singlet, while the protons on the pyrrolone ring would exhibit characteristic multiplets and coupling patterns.

In its derivatives, these chemical shifts are influenced by the nature of the substituents. For instance, in 1,5-disubstituted-3-hydroxy-3-pyrroline-2-ones, aromatic protons on substituents appear in the range of 7.09–8.13 ppm. jst-ud.vn The presence of hydroxyl groups can lead to broad signals at high chemical shifts, such as 9.06 ppm or 11.85 ppm, often indicating intramolecular hydrogen bonding. jst-ud.vn

The ¹³C NMR spectrum provides insight into the carbon skeleton. For the parent compound, signals are expected for the carbonyl carbon (C2), the two vinyl carbons (C3 and C4), the saturated carbon adjacent to the nitrogen (C5), and the N-methyl carbon. In substituted pyrrol-2-ones, the carbonyl carbon typically resonates in the range of 160-175 ppm. jst-ud.vnmdpi.com Aromatic carbons from substituents appear in the 95-165 ppm region, while the methyl group on the nitrogen atom shows a signal around 30 ppm. mdpi.com

Below are representative NMR data for derivatives of this compound.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | N-CH₃ (s, 3H) | 5-H (s, 1H) | Aromatic & Vinyl Protons (m) | Other Signals | Solvent | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxy-1-methyl-5-phenyl-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one | 2.79 ppm | 5.26 ppm | 7.19-7.58 ppm | 7.40 (d, 1H, J=15.8 Hz, HC=) | DMSO-d₆ | bioorganica.org.ua |

| 3-Hydroxy-1-methyl-4-[(2E)-3-phenylprop-2-enoyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one | 2.75 ppm | 5.68 ppm | 7.00-7.68 ppm | 7.51 (d, 1H, J=15.9 Hz, HC=) | DMSO-d₆ | bioorganica.org.ua |

| 2,3-Dihydro-2-(4-fluorophenyl)-4-(1-methyl-1H-pyrrol-2-yl)-1,5-benzothiazepine | 2.45 ppm | 5.27 ppm (dd, 1H, C2-H) | 7.05-8.09 ppm | 2.97 (t, 1H), 3.50 (dd, 1H) | CDCl₃ |

Table 2: Representative ¹³C NMR Data for 1,5-dihydro-2H-pyrrol-2-one Derivatives

| Compound | C=O | Heterocyclic Carbons | Aromatic Carbons | Other Signals | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Nitrophenyl)-5-(4-tolyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 165.11, 163.37 | 155.76, 114.31, 61.78 | 120.76-144.30 | 61.14 (OCH₂), 21.27 (CH₃), 14.08 (CH₃) | DMSO-d₆ | jst-ud.vn |

| 1-(4-Nitrophenyl)-5-(4-chlorophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 164.69, 161.75 | 151.83, 113.22, 60.34 | 121.59-143.52 | 59.88 (OCH₂), 13.94 (CH₃) | DMSO-d₆ | jst-ud.vn |

| 1-(5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 196.0 | 96.8, 115.9, 126.0, 130.5 | 102.0-136.0 | 13.7, 19.1, 28.4, 30.5 | CDCl₃ | mdpi.com |

While 1D NMR identifies the types of protons and carbons, 2D NMR techniques are crucial for assembling the molecular structure by establishing connectivity. acs.org For derivatives of this compound, these methods are routinely used for unambiguous signal assignment. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For example, it can confirm the connectivity between the vinyl protons at C3 and C4 and the methylene protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is powerful for connecting different fragments of the molecule, for instance, by showing a correlation from the N-methyl protons to the C2 (carbonyl) and C5 carbons, confirming the placement of the methyl group. acs.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups, providing valuable information that complements the ¹³C NMR spectrum. mdpi.com

The combined application of these 2D NMR techniques allows for the complete and accurate structural elucidation of novel this compound derivatives. acs.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, FT-IR is particularly useful for confirming the presence of the lactam ring.

The most prominent absorption band is typically the carbonyl (C=O) stretch of the γ-lactam, which appears in the range of 1650–1720 cm⁻¹. bioorganica.org.uaacs.org The exact position depends on the substituents and conjugation within the molecule. Other significant bands include C-H stretching vibrations for aromatic and aliphatic groups (around 2900-3100 cm⁻¹) and C=C stretching from the pyrrolone ring and any aromatic substituents (around 1580-1610 cm⁻¹). bioorganica.org.uaacs.org

Table 3: Representative FT-IR Data for this compound Derivatives

| Compound | ν(C=O) cm⁻¹ | ν(C=C) cm⁻¹ | ν(C-H) cm⁻¹ | Other Key Bands cm⁻¹ | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-1-methyl-5-phenyl-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one | 1703, 1645 | 1583 | - | 3288 (OH) | bioorganica.org.ua |

| 2,3-Dihydro-2-(4-nitrophenyl)-4-(1-methyl-1H-pyrrol-2-yl)-1,5-benzothiazepine | 1686 (C=N) | 1506 | - | 1515, 1338 (NO₂) | |

| 3-((5-(2-Hydroxyphenyl)-2-oxo-1-(3-sulfamoylphenyl)-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide | 1690, 1658 | 1595 | 3075, 2981, 2888 | 3352, 3317 (NH, OH) | acs.org |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₅H₇NO), the calculated exact mass is 97.0528 g/mol . nih.gov HRMS analysis of derivatives is used to confirm that the synthesized product has the correct elemental composition, a critical step in the characterization of new compounds. jst-ud.vn

Liquid chromatography coupled with mass spectrometry (LC-MS) is an essential technique for the analysis of complex mixtures and the purification and identification of reaction products. acs.org In the context of this compound derivatives, LC-MS allows for the separation of the target compound from starting materials, byproducts, and isomers.

LC-MS: Provides the retention time and the molecular weight of the eluted compound.

LC-HRMS: Combines the separation power of LC with the precise mass measurement of HRMS, enabling the confident identification of compounds in a mixture.

LC-MS/MS: This tandem MS technique involves selecting the molecular ion of interest after chromatographic separation and subjecting it to fragmentation. The resulting fragmentation pattern provides detailed structural information that can be used to confirm the identity of a known compound or to elucidate the structure of an unknown one. libretexts.org This method is particularly valuable for differentiating between isomers, which may have identical molecular weights but different structures and, therefore, different fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Architecture

The molecular structure of several derivatives of this compound has been successfully determined using single-crystal X-ray diffraction. For instance, the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative, confirms its E configuration. nih.gov Similarly, the analysis of 1-methylpyrrole-2-carboxamide (B1299598) (MPCA) revealed the presence of an s-cis conformation in its crystal structure. uni-regensburg.de

In another example, the analysis of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (I) showed that it crystallizes in the P212121 space group with a single molecule in the asymmetric unit. mdpi.comresearchgate.net The planarity of the pyrrole (B145914) ring system is a common feature, though slight distortions can occur. In derivatives of 1H-pyrrole-2,5-dione, the ring system is noted to be essentially planar. mdpi.com For 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, the 12 non-hydrogen atoms of the molecule are virtually co-planar. researchgate.net The formation of 5-hydroxy-1H-pyrrol-2(5H)-ones has also been unequivocally confirmed through X-ray crystallographic data. acs.orgnih.gov

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | C₁₄H₁₃NO | Monoclinic | P2₁/c | E configuration, slight twist between rings | nih.gov |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | C₇H₇Cl₂NO | Orthorhombic | P2₁2₁2₁ | One molecule in asymmetric unit | mdpi.comresearchgate.net |

| 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile | C₉H₇N₃ | Monoclinic | P2₁/c | Molecule is essentially co-planar | researchgate.net |

| 1-methylpyrrole-2-carboxamide | C₆H₈N₂O | Monoclinic | P2₁/c | s-cis conformation | uni-regensburg.de |

The solid-state architecture of these derivatives is significantly influenced by a network of non-covalent interactions. In the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, intermolecular C—H⋯O hydrogen bonds result in the formation of dimers. nih.gov A similar dimeric structure, connected through N—H⋯O hydrogen bonds, is observed in 1-methylpyrrole-2-carboxamide, which also features C–H⋯O intramolecular interactions. uni-regensburg.de

For 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, the interaction energy is relatively low since the methyl substitution on the pyrrole nitrogen permits only weaker C-H donor bonds, as opposed to stronger N-H donor interactions. mdpi.com A Hirshfeld surface analysis of this compound revealed that H⋯H interactions account for 25% of intermolecular contacts, while Cl⋯Cl contacts contribute 8.7%. mdpi.comresearchgate.net In more complex systems, such as derivatives of 1H-pyrrole-2,5-dione, weak hydrogen bonds involving numerous acceptor atoms (oxygen, nitrogen), aromatic rings, and 'active' methyl groups are prevalent. mdpi.com

Furthermore, π-stacking interactions contribute to crystal stability. In the structure of 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, supramolecular tapes are formed by C—H⋯N interactions, and these tapes are connected into layers via π–π interactions between adjacent pyrrole rings. researchgate.net

Dihedral angle analysis provides insight into the molecule's rotational conformation and degree of rigidity. uni-regensburg.de For (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, the dihedral angle between the benzene (B151609) and pyrrole rings is 29.3°, indicating a significant twist from planarity. nih.gov

In certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, steric crowding between substituents leads to considerable conformational adjustments. mdpi.com This is reflected in the dihedral angles between the pyrrole ring and adjacent planar moieties, which were found to be 64.8° and 85.6° in two different derivatives, demonstrating significant twisting. mdpi.com The conformational flexibility or rigidity of the pyrrolone ring is a critical factor in its molecular recognition properties and biological activity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.com This technique is valuable for characterizing the electronic structure of conjugated systems present in this compound derivatives.

The absorption of UV or visible radiation excites outer shell or bonding electrons, leading to electronic transitions. bioglobax.comuobasrah.edu.iq For many pyrrole-based chromophores, these spectra are characterized by intense absorption bands resulting from π to π* (π→π) transitions within the conjugated system. sci-hub.se A comprehensive study of various 1H-pyrrol-2-ylmethylene compounds revealed that they all display a single, intense π→π transition in the UV-visible region. sci-hub.se Theoretical calculations confirmed that the most intense absorption is due to the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) single-electron excitation. sci-hub.se

The electronic properties, and thus the UV-Vis spectrum, can be significantly influenced by substituents attached to the pyrrole ring. mdpi.com Some derivatives may also exhibit intramolecular charge transfer (ICT) phenomena, which can be studied using spectroscopic methods. bohrium.com The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum, providing a sensitive measure of the electronic environment of the chromophore. technologynetworks.com

Advanced Analytical Methods for Research-Grade Purity and Stability Assessment

Ensuring the purity and stability of chemical compounds is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.

Impurity profiling is the identification and quantification of all potential impurities in a substance. dphen1.commedcraveonline.com Reversed-phase HPLC (RP-HPLC) is the most widely used method for the impurity analysis of pharmaceuticals and research chemicals due to its versatility and sensitivity. chromatographyonline.comnih.govbiomedpharmajournal.org